N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1214674-20-0
VCID: VC7468585
InChI: InChI=1S/C20H21N3O4S2/c1-29(26,27)23-11-5-4-7-16(23)19(25)21-13-9-10-14(17(24)12-13)20-22-15-6-2-3-8-18(15)28-20/h2-3,6,8-10,12,16,24H,4-5,7,11H2,1H3,(H,21,25)
SMILES: CS(=O)(=O)N1CCCCC1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.53

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide

CAS No.: 1214674-20-0

Cat. No.: VC7468585

Molecular Formula: C20H21N3O4S2

Molecular Weight: 431.53

* For research use only. Not for human or veterinary use.

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide - 1214674-20-0

Specification

CAS No. 1214674-20-0
Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
IUPAC Name N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-methylsulfonylpiperidine-2-carboxamide
Standard InChI InChI=1S/C20H21N3O4S2/c1-29(26,27)23-11-5-4-7-16(23)19(25)21-13-9-10-14(17(24)12-13)20-22-15-6-2-3-8-18(15)28-20/h2-3,6,8-10,12,16,24H,4-5,7,11H2,1H3,(H,21,25)
Standard InChI Key HCHUAKPIXJEJOC-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCCCC1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-methylsulfonylpiperidine-2-carboxamide, reflects its three primary components:

  • Benzo[d]thiazole: A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring, known for its electron-deficient properties and role in intercalation with biomolecules.

  • 3-Hydroxyphenyl: A phenolic group positioned para to the benzothiazole attachment, offering hydrogen-bonding capability and potential antioxidant activity .

  • 1-(Methylsulfonyl)piperidine-2-carboxamide: A piperidine ring substituted with a sulfonamide group at position 1 and a carboxamide at position 2, introducing conformational rigidity and hydrogen-bond acceptor/donor sites .

The SMILES notation (CS(=O)(=O)N1CCCCC1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O) and InChIKey (HCHUAKPIXJEJOC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Physicochemical Properties

Key computed properties include:

PropertyValueRelevance
XLogP33.1Indicates moderate lipophilicity
Hydrogen Bond Donors2Suggests solubility in polar solvents
Hydrogen Bond Acceptors7Enhances protein-binding potential
Rotatable Bond Count4Predicts conformational flexibility
Topological Polar Surface Area121 ŲInfluences membrane permeability

These properties, derived from PubChem’s computational algorithms , suggest the compound may exhibit moderate oral bioavailability but could face challenges in crossing the blood-brain barrier due to its polar surface area.

Synthesis and Analytical Characterization

Analytical Validation

Identity and purity are confirmed using:

  • High-Performance Liquid Chromatography (HPLC): To assess purity >95%.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C spectra verify structural assignments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine methylenes at δ 1.5–3.0 ppm) .

  • Mass Spectrometry (MS): ESI-MS shows the [M+H]+ ion at m/z 432.53, consistent with the molecular formula .

Hypothesized Biological Activities

Kinase Inhibition

Structurally related piperidine-sulfonamides, such as CCT129524, inhibit protein kinase B (PKB/Akt) with IC50 values <10 nM . The methylsulfonyl group in the subject compound may mimic ATP’s phosphate-binding interactions, as observed in PKB inhibitors where sulfonamides occupy the hydrophobic back pocket of the kinase domain .

Anticancer Mechanisms

Piperidine-carboxamides demonstrate pro-apoptotic effects in cancer cells. In U87MG glioblastoma xenografts, analogues reduced tumor growth by 32% at 200 mg/kg oral doses . While this compound’s efficacy remains untested, its logP (3.1) and TPSA (121 Ų) align with Lipinski’s criteria for drug-likeness, suggesting potential in vivo stability.

Future Research Directions

  • In Vitro Screening: Prioritize assays against PKB/Akt, EGFR, and microbial targets.

  • SAR Optimization: Explore substituents on the benzothiazole and piperidine rings to enhance potency and selectivity.

  • ADME Studies: Investigate oral bioavailability and metabolic pathways using hepatocyte models.

This compound represents a promising scaffold for multifunctional therapeutic agents, warranting systematic investigation to unlock its full biomedical potential.

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